molecular formula C19H19NO2 B5321615 N-ethyl-2-(5-methyl-1-benzofuran-3-yl)-N-phenylacetamide

N-ethyl-2-(5-methyl-1-benzofuran-3-yl)-N-phenylacetamide

Cat. No.: B5321615
M. Wt: 293.4 g/mol
InChI Key: UJXORCWSARDLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(5-methyl-1-benzofuran-3-yl)-N-phenylacetamide is a synthetic benzofuran-based acetamide derivative intended for research and experimental use. Compounds within this structural class are of significant interest in medicinal chemistry and neuroscience, particularly in the investigation of new anticonvulsant therapies . Research on analogous structures, such as 2-acetamido-N-benzyl-2-(5-methylfuran-2-yl) acetamide, has demonstrated promising anticonvulsant activity, with mechanistic studies suggesting potential interaction with targets like γ-aminobutyrate aminotransferase (GABA-AT) . Inhibition of this enzyme is a validated mechanism for elevating GABA levels in the brain, which can suppress seizure activity. The structural features of this compound, including the benzofuran moiety and the N-ethyl-N-phenyl substitution pattern, are key for optimizing binding affinity and pharmacological properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-(5-methyl-1-benzofuran-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-3-20(16-7-5-4-6-8-16)19(21)12-15-13-22-18-10-9-14(2)11-17(15)18/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXORCWSARDLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC2=COC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Receptor Antagonism

The compound N-ethyl-2-(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino-N-pyridin-3-ylmethyl-acetamide (EMPA), a selective orexin 2 (OX2) receptor antagonist, shares functional similarities with the target compound. Both feature acetamide backbones but differ in substituents: EMPA incorporates a pyridine-sulfonamide group, whereas the target compound utilizes a benzofuran system. EMPA’s selective OX2 antagonism (IC₅₀ = 12 nM) highlights the role of heterocyclic substituents in receptor specificity, suggesting that the benzofuran moiety in the target compound may confer distinct binding properties .

Table 1: Structural and Functional Comparison with Receptor Antagonists
Compound Core Structure Key Substituents Biological Activity Reference
N-ethyl-2-(5-methyl-1-benzofuran-3-yl)-N-phenylacetamide Benzofuran 5-methyl, N-ethyl-N-phenylacetamide Undocumented (structural analog) -
EMPA Pyridine-sulfonamide 6-methoxy, toluene-2-sulfonyl OX2 antagonist (IC₅₀ = 12 nM)

Agrochemical Derivatives: Substituent-Driven Activity

The agrochemical N-(4-methoxyphenyl)acetamide and its derivatives () exhibit fungicidal and bactericidal activity, underscoring the importance of the acetamide backbone in pesticide design. Unlike the target compound, these analogs lack the benzofuran system but incorporate methoxy or phenyl groups directly on the acetamide nitrogen. For example, N-(4-methoxyphenyl)acetamide demonstrates moderate fungicidal activity, whereas the benzofuran-containing target compound’s lipophilic 5-methyl group may enhance membrane permeability, a critical factor in agrochemical efficacy .

Hydroxamic Acid and Benzamide Analogues

Hydroxamic acids such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () and benzamide pesticides like flutolanil () provide insights into substituent effects on stability and bioactivity. Flutolanil, an antifungal agent, uses a trifluoromethyl-benzamide structure, contrasting with the target compound’s benzofuran-acetamide hybrid.

Table 2: Physicochemical and Functional Properties
Compound LogP (Predicted) Rotatable Bonds Key Functional Groups Application
This compound ~3.8 5 Benzofuran, acetamide Undocumented
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 4.1 6 Trifluoromethyl, benzamide Antifungal
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide 2.9 2 Hydroxamic acid, chlorophenyl Antioxidant/chelator

Q & A

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

SolventCatalystTemp (°C)Yield (%)Purity (HPLC)Reference
DCMEDCI/HOBt0→257896.2
THFDCC/DMAP0→256592.1
DMFNone254588.5

Q. Table 2: Key Crystallographic Parameters

ParameterValueTechniqueReference
Space groupP2₁/cSHELXL-2018
H-bond distance2.89 Å (C–H···O)Hirshfeld analysis
Torsion angle172.3°ORTEP-3

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